RS 17053 hydrochloride

Beschreibung

a selective alpha 1A-adrenoceptor antagonist; structure given in first source

Eigenschaften

IUPAC Name |

1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClN2O2.ClH/c1-24(2,14-18-15-26-21-10-9-19(25)13-20(18)21)27-11-12-28-22-5-3-4-6-23(22)29-16-17-7-8-17;/h3-6,9-10,13,15,17,26-27H,7-8,11-12,14,16H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOPFGRPNPCPBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CNC2=C1C=C(C=C2)Cl)NCCOC3=CC=CC=C3OCC4CC4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169505-93-5 |

Source

|

| Record name | RS 17053 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169505935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RS 17053 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 17053 hydrochloride is a potent and selective antagonist of the α1A-adrenoceptor.[1][2] This property makes it a valuable pharmacological tool for the investigation of the physiological and pathological roles of this specific adrenoceptor subtype.[2] Due to its high affinity and selectivity, this compound has been instrumental in differentiating the functions of α1A-adrenoceptors from the α1B and α1D subtypes, particularly in the context of smooth muscle contraction and the cardiovascular system. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the α1A-adrenoceptor, the subsequent effects on downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Selective α1A-Adrenoceptor Antagonism

The primary mechanism of action of this compound is its competitive and selective antagonism of the α1A-adrenoceptor. It exhibits a high affinity for the α1A subtype, with significantly lower affinity for the α1B and α1D subtypes.[1][3] This selectivity allows for the specific blockade of physiological responses mediated by the α1A-adrenoceptor.

As a competitive antagonist, this compound binds to the same site on the α1A-adrenoceptor as endogenous agonists like norepinephrine (B1679862) and synthetic agonists such as phenylephrine. However, the binding of this compound does not elicit a cellular response. Instead, it prevents the binding of agonists, thereby inhibiting their effects in a concentration-dependent manner. This competitive nature is evidenced by the parallel rightward shift of agonist dose-response curves in the presence of this compound, without a reduction in the maximal response.

dot

References

The Selective Profile of RS 17053 Hydrochloride at the α1A-Adrenoceptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological profile of RS 17053 hydrochloride, a potent and selective antagonist for the α1A-adrenoceptor. This document collates key binding and functional data, presents detailed experimental methodologies for the assessment of α1-adrenoceptor antagonists, and illustrates the core signaling pathways and experimental workflows through detailed diagrams.

Quantitative Pharmacology of this compound

This compound has been extensively characterized for its binding affinity and functional antagonism at the three subtypes of the α1-adrenoceptor: α1A, α1B, and α1D. The data consistently demonstrate a high affinity and selectivity for the α1A subtype.

Binding Affinity Profile

Radioligand binding studies are crucial for determining the affinity of a compound for its receptor. In these assays, this compound competes with a radiolabeled ligand for binding to cloned human α1-adrenoceptor subtypes. The affinity is typically expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

| Compound | pKi at α1A-adrenoceptor | pKi at α1B-adrenoceptor | pKi at α1D-adrenoceptor | Selectivity (fold) α1A vs α1B | Selectivity (fold) α1A vs α1D |

| This compound | 8.6[1][2] | 7.3[1][2] | 7.1[1][2] | ~20 | ~32 |

Data presented are collated from studies using cloned human α1-adrenoceptors.

Functional Antagonism

Functional assays assess the ability of a compound to inhibit the physiological response induced by an agonist. For α1-adrenoceptors, these assays often involve measuring the contraction of smooth muscle tissues or the mobilization of intracellular calcium. The potency of an antagonist is often expressed as a pA2 or pKB value.

| Tissue/System | Agonist | Measured Response | Antagonist Potency (pA2/pKB) of RS 17053 | Predominant α1-Subtype in Tissue |

| Rat Epididymal Vas Deferens | Phenylephrine | Contraction | 9.5 (pA2)[3] | α1A |

| Rat Hepatic Portal Vein | Phenylephrine | Contraction | 7.1 (pKB)[3] | α1A |

| Human Prostate | Phenylephrine | Contraction | 7.1 (pKB)[3] | α1A |

| Rat Aorta | Noradrenaline | Contraction | 7.1 (pKB)[3] | α1D |

| Rat Spleen | Noradrenaline | Contraction | 7.2 (pA2)[3] | α1B |

It is noteworthy that in some functional assays, the potency of RS 17053 appeared lower than its binding affinity for the α1A-adrenoceptor might suggest, which has led to discussions about potential receptor subtypes or tissue-specific factors that may influence its activity.[4][5]

Core Signaling Pathway of the α1A-Adrenoceptor

The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[6][7] Activation of the receptor by an agonist, such as norepinephrine (B1679862), initiates a cascade of intracellular events.

Caption: α1A-Adrenoceptor Signaling Pathway.

Upon agonist binding, the α1A-adrenoceptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction. Additionally, the α1A-adrenoceptor can activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell growth and proliferation.[7]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Ki of this compound at cloned human α1-adrenoceptor subtypes.

Caption: Workflow for a Radioligand Binding Assay.

Objective: To determine the binding affinity (Ki) of this compound for α1A, α1B, and α1D adrenoceptor subtypes.

Materials:

-

Cell membranes from CHO or HEK 293 cells stably transfected with human α1A, α1B, or α1D-adrenoceptor subtypes.

-

[³H]-Prazosin (specific activity ~70-90 Ci/mmol) as the radioligand.

-

This compound.

-

Phentolamine (B1677648) (for non-specific binding determination).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize transfected cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 20-40 µg per assay tube.

-

Assay Setup: In a 96-well plate or individual tubes, add the following in a final volume of 250 µL:

-

50 µL of cell membrane suspension.

-

50 µL of [³H]-Prazosin at a final concentration of ~0.2-0.5 nM.

-

50 µL of binding buffer or increasing concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For non-specific binding, add 10 µM phentolamine instead of the competitor.

-

-

Incubation: Incubate the mixture for 60 minutes at 37°C.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Smooth Muscle Contraction Assay

This protocol describes a method to determine the functional antagonist potency (pA2) of this compound in an isolated tissue, such as the rat vas deferens.

Objective: To determine the pA2 value of this compound against agonist-induced smooth muscle contraction.

Materials:

-

Male Wistar rats (250-300 g).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).

-

Phenylephrine or norepinephrine as the agonist.

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize the rat and dissect the epididymal portion of the vas deferens. Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂. Allow the tissue to equilibrate for at least 60 minutes under a resting tension of ~1 g.

-

Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist (e.g., phenylephrine, 10⁻⁸ to 10⁻³ M).

-

Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Agonist Concentration-Response Curve (in the presence of antagonist): In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

-

Data Analysis:

-

Plot the contractile response against the log concentration of the agonist for each concentration of the antagonist.

-

Determine the EC50 of the agonist in the absence and presence of the antagonist.

-

Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence.

-

Construct a Schild plot by plotting log(DR-1) against the log molar concentration of the antagonist. The x-intercept of the linear regression line provides the pA2 value.

-

Intracellular Calcium Mobilization Assay

This protocol describes a cell-based assay to measure the inhibition of agonist-induced calcium mobilization by this compound.

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Objective: To determine the potency of this compound in inhibiting agonist-induced increases in intracellular calcium.

Materials:

-

CHO or HEK 293 cells stably expressing the human α1A-adrenoceptor.

-

Cell culture medium.

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Phenylephrine or norepinephrine as the agonist.

-

This compound.

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

-

Antagonist Addition: Wash the cells to remove excess dye. Add various concentrations of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

-

Agonist Addition: Use the plate reader's injector to add a fixed concentration of the agonist (typically the EC80) to the wells.

-

Post-Addition Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over a period of 1-2 minutes.

-

Data Analysis:

-

The change in fluorescence upon agonist addition corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the log concentration of this compound.

-

Determine the IC50 value from the resulting concentration-response curve using non-linear regression.

-

Conclusion

The data presented in this technical guide unequivocally establish this compound as a high-affinity and selective antagonist of the α1A-adrenoceptor. Its selectivity is evident from both radioligand binding studies on cloned human receptors and functional assays in various tissues. The detailed experimental protocols provided herein offer a robust framework for the characterization of α1-adrenoceptor antagonists, facilitating further research and drug development efforts in this area. The elucidated signaling pathway of the α1A-adrenoceptor provides a basis for understanding the molecular mechanisms underlying the physiological and pharmacological effects mediated by this important receptor subtype.

References

- 1. Effects of RS17053 on α1 -adrenoceptors in rat vas deferens and aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mediation of noradrenaline-induced contractions of rat aorta by the alpha 1B-adrenoceptor subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity and Kinetics of RS 17053 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS 17053 hydrochloride is a potent and highly selective antagonist of the α1A-adrenergic receptor.[1][2] This subtype of the α1-adrenoceptor is predominantly involved in the contraction of smooth muscle in the prostate and bladder neck, making it a key target for the treatment of benign prostatic hyperplasia (BPH).[3] Understanding the binding affinity and kinetics of this compound is crucial for elucidating its mechanism of action, optimizing its therapeutic use, and guiding the development of new, even more selective α1A-adrenoceptor antagonists. This technical guide provides a comprehensive overview of the binding characteristics of this compound, including its affinity for various α1-adrenoceptor subtypes, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for α1-adrenergic receptor subtypes has been determined through various in vitro studies. The data is typically presented as pKi or pA2 values, where a higher value indicates a stronger binding affinity.

Table 1: Binding Affinity of this compound for Cloned Human α1-Adrenoceptor Subtypes

| Receptor Subtype | pKi | Reference |

| α1A | 8.6 - 9.1 | [1] |

| α1B | 7.3 | [1] |

| α1D | 7.1 | [1] |

Table 2: Functional Antagonist Potency (pA2) of this compound

| Tissue/System | pA2 | Reference |

| Rat Aorta (α1D) | ~7.1 | [1] |

| Human Prostate | 6.0 | [1] |

Note on Affinity vs. Functional Potency: A notable observation is the discrepancy between the high binding affinity (pKi) of RS 17053 for the cloned human α1A-adrenoceptor and its lower functional antagonist potency (pA2) in human prostate tissue.[1] This suggests that the functional α1-adrenoceptors in the human prostate may have pharmacological properties that differ from the cloned α1A subtype, or that other α1-adrenoceptor subtypes may be involved in the contractile response of this tissue.[1][4]

Binding Kinetics

Currently, there is a lack of publicly available quantitative data on the association (k_on) and dissociation (k_off) rate constants for this compound. However, in vivo studies have described RS 17053 as having a "rapid onset" of action, which suggests a relatively fast association rate with the α1A-adrenoceptor.[5] The duration of its effect in these studies also points towards its kinetic profile, but without specific rate constants, a detailed kinetic analysis is not possible.

The study of binding kinetics is a critical aspect of drug development, as the residence time of a drug at its target receptor can significantly influence its therapeutic efficacy and duration of action.[6][7][8][9] Future research focusing on the binding kinetics of this compound would provide valuable insights into its pharmacological profile.

Experimental Protocols

The binding affinity of this compound is typically determined using competitive radioligand binding assays. Below is a detailed, generalized methodology for such an experiment.

Competitive Radioligand Binding Assay for α1A-Adrenoceptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the α1A-adrenoceptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human α1A-adrenoceptor.

-

Radioligand: A high-affinity radiolabeled ligand for the α1A-adrenoceptor (e.g., [3H]-Prazosin).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled α1-adrenoceptor antagonist (e.g., Phentolamine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the α1A-adrenoceptor in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Cell membranes + Radioligand + High concentration of non-labeled antagonist.

-

Competitive Binding: Cell membranes + Radioligand + Serial dilutions of this compound.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of RS 17053 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathway

The α1A-adrenergic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[10] Upon activation by an agonist like norepinephrine, it initiates a cascade of intracellular events leading to smooth muscle contraction. This compound, as a competitive antagonist, blocks this signaling cascade by preventing the agonist from binding to the receptor.

Caption: α1A-Adrenoceptor signaling and antagonism by RS 17053.

Experimental Workflow

The following diagram illustrates the logical workflow for determining the binding affinity of this compound using a competitive radioligand binding assay.

Caption: Workflow for competitive radioligand binding assay.

Conclusion

This compound is a well-characterized, potent, and selective α1A-adrenoceptor antagonist. Its high affinity for the α1A subtype has been consistently demonstrated in radioligand binding studies. While quantitative kinetic data remains to be elucidated, its rapid onset of action in vivo suggests favorable binding characteristics. The discrepancy between its high affinity in cloned systems and lower functional potency in human prostate tissue highlights the complexity of α1-adrenoceptor pharmacology and underscores the importance of using multiple experimental systems for a comprehensive understanding. The methodologies and signaling pathways described herein provide a solid foundation for researchers and drug development professionals working with this compound and other compounds targeting the α1A-adrenoceptor.

References

- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. Ligand-receptor binding kinetics in drug design [pbmc.ibmc.msk.ru]

- 7. Binding kinetics - Leiden University [universiteitleiden.nl]

- 8. Predicting biomolecular binding kinetics: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular determinants of drug-receptor binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. indigobiosciences.com [indigobiosciences.com]

Technical Guide: Pharmacological Profile of RS 17053 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of RS 17053 hydrochloride, a potent and selective α1A-adrenoceptor antagonist. The document details its binding affinity (pKi) and functional antagonist potency (pA2), outlines the experimental methodologies for their determination, and illustrates its mechanism of action within the associated signaling pathway.

Core Data Summary

This compound is distinguished by its high affinity and selectivity for the α1A-adrenoceptor subtype. This selectivity has made it a valuable tool in pharmacological research to differentiate α1-adrenoceptor subtypes.[1]

Quantitative Data

The binding affinity and functional potency of this compound are summarized in the tables below. These values highlight its selectivity for the α1A-adrenoceptor compared to the α1B and α1D subtypes.

Table 1: Binding Affinity (pKi) of this compound at α1-Adrenoceptor Subtypes

| Adrenoceptor Subtype | pKi Value |

| α1A | 9.1[2][3] |

| α1B | 7.7 - 7.8[1] |

| α1D | 7.7 - 7.8[1] |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: Functional Antagonist Potency (pA2) of this compound at α1-Adrenoceptor Subtypes

| Adrenoceptor Subtype | pA2 Value |

| α1A | 9.8[2][3] |

| α1B | 7.7 - 7.8[1] |

| α1D | 7.7 - 7.8[1] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.

The selectivity of this compound for the α1A subtype is approximately 30- to 100-fold over the α1B and α1D subtypes.[1] However, it is noteworthy that in functional assays on isolated smooth muscle preparations from human lower urinary tract tissues, this compound antagonizes responses to norepinephrine (B1679862) only at high concentrations.[2][3] In some studies on human prostate tissue, a lower pA2 value of around 7.1 has been reported.[4]

Experimental Protocols

The determination of pKi and pA2 values for this compound involves distinct experimental procedures: radioligand binding assays to measure binding affinity and functional assays to assess antagonist potency in a physiological context.

Determination of pKi (Radioligand Binding Assay)

The pKi value is determined through competitive radioligand binding assays. This method quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand with known affinity for the target receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the α1A-adrenoceptor are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

A constant concentration of a suitable radioligand, such as [3H]-prazosin, is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the α1A-adrenoceptors.

-

The mixture is incubated to reach binding equilibrium.

3. Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The pKi is the negative logarithm of the Ki.

Determination of pA2 (Functional Assay)

The pA2 value is determined using functional assays that measure the biological response to an agonist in the presence of the antagonist. A common method is the Schild analysis.

1. Tissue Preparation:

-

An isolated tissue preparation containing functional α1A-adrenoceptors, such as rat vas deferens, is mounted in an organ bath containing a physiological salt solution.

-

The tissue is allowed to equilibrate under a resting tension.

2. Agonist Concentration-Response Curve:

-

A cumulative concentration-response curve is generated for an α1-adrenoceptor agonist, such as norepinephrine or phenylephrine, to establish a baseline response.

3. Antagonist Incubation:

-

The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period to allow for equilibrium.

4. Shifted Agonist Concentration-Response Curve:

-

In the continued presence of this compound, a second cumulative concentration-response curve for the agonist is generated.

-

This procedure is repeated with several different concentrations of this compound.

5. Data Analysis (Schild Plot):

-

The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

-

For a competitive antagonist, the data should yield a straight line with a slope of 1. The x-intercept of this line is the pA2 value.

Visualizations

Experimental Workflow for pKi Determination

Caption: Workflow for determining the pKi value of this compound.

Experimental Workflow for pA2 Determination

Caption: Workflow for determining the pA2 value via Schild analysis.

α1A-Adrenoceptor Signaling Pathway and Antagonism by this compound

The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

Caption: Antagonistic action of RS 17053 HCl on the α1A-adrenoceptor pathway.

Upon activation by an agonist like norepinephrine, the α1A-adrenoceptor activates the Gq protein.[5][6][7] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7][8] IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions.[5][6][7][8] The combination of increased intracellular Ca²⁺ and DAG activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.[5][6][7] this compound, as a competitive antagonist, binds to the α1A-adrenoceptor but does not elicit a response, thereby blocking the binding of agonists and inhibiting this signaling cascade.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Adrenergic Receptor | TargetMol [targetmol.com]

- 4. Different subtypes of alpha 1A-adrenoceptor mediating contraction of rat epididymal vas deferens, rat hepatic portal vein and human prostate distinguished by the antagonist RS 17053 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α1-Adrenergic receptor–PKC–Pyk2–Src signaling boosts L-type Ca2+ channel CaV1.2 activity and long-term potentiation in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α1-Adrenergic receptor–PKC–Pyk2–Src signaling boosts L-type Ca2+ channel CaV1.2 activity and long-term potentiation in rodents | eLife [elifesciences.org]

- 7. biorxiv.org [biorxiv.org]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to RS 17053 Hydrochloride: A Selective α1A-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS 17053 hydrochloride is a potent and highly selective antagonist of the α1A-adrenergic receptor. Its high affinity for this specific adrenoceptor subtype over others has made it a valuable pharmacological tool for elucidating the physiological and pathological roles of α1A-adrenoceptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for radioligand binding and functional assays are presented, along with a depiction of the α1A-adrenergic signaling pathway and a general experimental workflow for antagonist characterization.

Chemical Structure and Physicochemical Properties

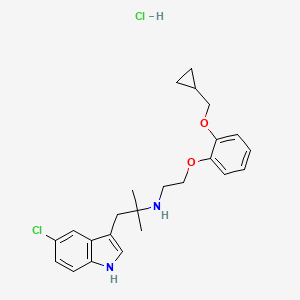

This compound, with the IUPAC name (N-[2-(2-Cyclopropylmethoxyphenoxy)ethyl]-5-chloro-α,α-dimethyl-1H-indole-3-ethanamine) hydrochloride, is a synthetic organic compound.[1][2] Its chemical structure is depicted below:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₉ClN₂O₂・HCl | [3][4] |

| Molecular Weight | 449.42 g/mol | [3][4][5] |

| CAS Number | 169505-93-5 | [3][4][5] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO (up to 125 mg/mL), and ethanol (B145695) (up to 10 mM). | [3][6] |

| Storage | Store at room temperature. For long-term storage, -20°C is recommended. | [3][5][6] |

| InChI Key | QFOPFGRPNPCPBX-UHFFFAOYSA-N | [4] |

| SMILES | Cl.CC(C)(CC1=CNC2=CC=C(Cl)C=C12)NCCOC1=C(OCC2CC2)C=CC=C1 | [4] |

Pharmacological Properties

This compound is a potent and selective antagonist for the α1A-adrenergic receptor. It exhibits high affinity for the α1A subtype with significantly lower affinity for the α1B and α1D subtypes, making it an invaluable tool for differentiating the physiological roles of these receptor subtypes.

Table 2: Pharmacological Activity of this compound

| Parameter | Value | Description | Reference |

| pKi (α1A) | 9.1 - 9.9 | A measure of the binding affinity of the antagonist to the α1A-adrenoceptor. | [4] |

| pA2 (α1A) | 9.8 | A measure of the functional antagonist potency at the α1A-adrenoceptor. | |

| Selectivity | 30-100 fold | The compound is 30 to 100 times more selective for the α1A subtype over the α1B and α1D subtypes. | [4] |

| pKi/pA2 (α1B/α1D) | 7.7 - 7.8 | Binding affinity and functional antagonist potency for the α1B and α1D subtypes. | [4] |

Signaling Pathway

The α1A-adrenergic receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. This compound acts as an antagonist, blocking the initial agonist binding to the α1A-adrenoceptor and thereby inhibiting this signaling cascade.

Caption: α1A-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from methodologies used to characterize α1-adrenoceptor subtypes.

Objective: To determine the binding affinity (Ki) of this compound for the α1A-adrenoceptor using a competitive radioligand binding assay.

Materials:

-

Cell Membranes: Membranes prepared from cells or tissues expressing the α1A-adrenoceptor.

-

Radioligand: [³H]-Prazosin, a non-selective α1-adrenoceptor antagonist.

-

Competitor: this compound.

-

Non-specific binding control: A high concentration of a non-labeled α1-adrenoceptor antagonist (e.g., 10 µM phentolamine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and prepare membranes by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, [³H]-Prazosin, and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]-Prazosin, and a high concentration of non-labeled antagonist.

-

Competition Binding: Cell membranes, [³H]-Prazosin, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at 25°C for 90 minutes to allow binding to reach equilibrium.[3]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of RS 17053 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Intracellular Calcium Mobilization

Objective: To determine the functional antagonist potency (pA₂) of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

-

Cells: A cell line stably expressing the human α1A-adrenoceptor (e.g., HEK293 or CHO cells).

-

Agonist: A selective α1A-adrenoceptor agonist (e.g., A-61603 or phenylephrine).

-

Antagonist: this compound.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the cells into black, clear-bottom microplates and culture overnight to allow for attachment.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye in assay buffer for 45-60 minutes at 37°C in the dark.

-

Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of this compound or vehicle control for 15-30 minutes at room temperature.

-

Agonist Stimulation and Signal Detection:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Inject the agonist at a predetermined concentration (e.g., EC₈₀) into each well.

-

Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control.

-

Plot the agonist dose-response curves in the presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA₂ value, which is a measure of the antagonist's potency.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for characterizing a GPCR antagonist like this compound.

Caption: GPCR Antagonist Characterization Workflow.

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of α1A-adrenoceptor function. Its high potency and selectivity, combined with a well-characterized pharmacological profile, enable researchers to dissect the specific roles of this receptor subtype in various physiological and pathophysiological processes. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and application of this important research compound.

References

RS-17053 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-17053 hydrochloride is a potent and selective α1A-adrenoceptor antagonist that has been instrumental in the characterization of α1-adrenoceptor subtypes and their physiological roles. This technical guide provides a comprehensive overview of the discovery and preclinical development of RS-17053 hydrochloride, with a focus on its pharmacological properties, key experimental methodologies, and the signaling pathways it modulates. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Introduction

The α1-adrenergic receptors, a class of G-protein coupled receptors, play a crucial role in the sympathetic nervous system, mediating various physiological processes, including smooth muscle contraction. Three subtypes have been identified: α1A, α1B, and α1D. The α1A-adrenoceptor is predominantly expressed in the prostate, bladder neck, and urethra, making it a key target for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2][3] The development of subtype-selective antagonists like RS-17053 hydrochloride has been pivotal in elucidating the specific functions of the α1A-adrenoceptor and in the quest for more effective and better-tolerated therapies for BPH.[1][4][5]

RS-17053 hydrochloride, chemically known as N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-alpha,alpha-dimethyl-1H-indole-3-ethanamine hydrochloride, emerged as a valuable research tool due to its high affinity and selectivity for the α1A-adrenoceptor subtype. This guide will delve into the key aspects of its preclinical profile.

Physicochemical Properties and Synthesis

Physicochemical Data

| Property | Value |

| Chemical Name | N-[2-(2-cyclopropylmethoxyphenoxy)ethyl]-5-chloro-alpha,alpha-dimethyl-1H-indole-3-ethanamine hydrochloride |

| CAS Number | 169505-93-5 |

| Molecular Formula | C24H30Cl2N2O2 |

| Molecular Weight | 449.41 g/mol |

Synthesis

While a detailed, step-by-step synthesis protocol for RS-17053 hydrochloride is not publicly available, the synthesis of similar indole-based compounds generally involves a multi-step process. A plausible synthetic route can be conceptualized based on the structure of the molecule and common organic synthesis reactions.

-

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of RS-17053 hydrochloride.

The synthesis would likely begin with a substituted indole (B1671886), such as 5-chloroindole.[6][7] This starting material would undergo a series of reactions to introduce the dimethyl-ethanamine side chain at the 3-position of the indole ring. A separate synthesis would prepare the 2-(2-cyclopropylmethoxyphenoxy)ethylamine side chain. The final key step would involve the coupling of these two major fragments, followed by conversion to the hydrochloride salt to improve solubility and stability.

Pharmacology

Mechanism of Action

RS-17053 hydrochloride is a competitive antagonist of the α1A-adrenergic receptor. It binds to the receptor with high affinity, thereby preventing the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine. This blockade inhibits the downstream signaling cascade typically initiated by agonist binding.

-

α1A-Adrenoceptor Signaling Pathway:

Caption: Simplified signaling pathway of the α1A-adrenoceptor and the inhibitory action of RS-17053.

Binding Affinity and Selectivity

The affinity of RS-17053 for adrenergic receptor subtypes has been determined through radioligand binding assays.

| Receptor Subtype | pKi |

| α1A | 9.1 |

| α1B | ~7.5 |

| α1D | ~7.5 |

Data compiled from publicly available sources.

The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating greater binding affinity. The data demonstrates that RS-17053 hydrochloride has a significantly higher affinity for the α1A-adrenoceptor compared to the α1B and α1D subtypes, highlighting its selectivity.

Functional Antagonism

Functional assays are crucial for determining the potency of an antagonist in a biological system. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key metric.

| Assay Type | pA2 Value |

| Functional Assays | 9.8 |

Data compiled from publicly available sources.

A higher pA2 value indicates a more potent antagonist. The pA2 of 9.8 for RS-17053 hydrochloride confirms its high potency as an α1A-adrenoceptor antagonist in functional settings.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity (Ki) of a compound like RS-17053.

-

Experimental Workflow:

Caption: General workflow for a radioligand binding assay.

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the target receptor (e.g., cells transfected with the human α1A-adrenoceptor) in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash and resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin), and a range of concentrations of the unlabeled competitor (RS-17053).

-

Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Mobilization (General Protocol)

Activation of α1A-adrenoceptors leads to an increase in intracellular calcium concentration. This can be measured to determine the functional antagonism of compounds like RS-17053.

-

Cell Preparation:

-

Culture cells expressing the α1A-adrenoceptor to an appropriate confluency.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of RS-17053 or vehicle control.

-

Stimulate the cells with a fixed concentration of an α1-adrenergic agonist (e.g., phenylephrine (B352888) or norepinephrine).

-

Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader.

-

-

Data Analysis:

-

Generate concentration-response curves for the agonist in the absence and presence of different concentrations of RS-17053.

-

Perform a Schild analysis by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the resulting linear regression provides the pA2 value.

-

Preclinical Pharmacokinetics and Safety

Pharmacokinetics

While detailed public data on the absorption, distribution, metabolism, and excretion (ADME) of RS-17053 hydrochloride is limited, preclinical pharmacokinetic studies in animal models are a standard part of drug development.[8][9][10][11][12] These studies are essential to understand the compound's in vivo behavior and to predict its human pharmacokinetics.[13][14][15]

-

Typical Preclinical Pharmacokinetic Workflow:

Caption: General workflow for preclinical pharmacokinetic studies.

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology program is mandatory before any new chemical entity can be administered to humans.[16][17][18][19][20] For a compound like RS-17053, this would involve a battery of in vitro and in vivo studies to identify potential toxicities.

-

Key Areas of Preclinical Safety Assessment:

-

Genotoxicity: Ames test, mouse lymphoma assay, in vivo micronucleus test.

-

Safety Pharmacology: Assessment of effects on the cardiovascular, respiratory, and central nervous systems.

-

Repeat-Dose Toxicology: Administration of the compound to rodent and non-rodent species for various durations (e.g., 28 days, 90 days) to identify target organs of toxicity.

-

Development Status and Future Directions

RS-17053 hydrochloride has primarily been utilized as a research tool to probe the function of the α1A-adrenoceptor. A search of clinical trial registries does not reveal any publicly available information on clinical trials involving RS-17053 hydrochloride. The development of other selective α1A-adrenoceptor antagonists, such as tamsulosin (B1681236) and silodosin, has progressed to clinical use for the treatment of BPH.[4][5] The insights gained from studies with RS-17053 have undoubtedly contributed to the broader understanding of α1-adrenoceptor pharmacology and the development of uroselective therapies.

Conclusion

RS-17053 hydrochloride is a potent and selective α1A-adrenoceptor antagonist that has played a significant role in advancing our understanding of adrenergic pharmacology. Its high affinity and selectivity have made it an invaluable tool in preclinical research, particularly in the context of benign prostatic hyperplasia and lower urinary tract symptoms. While it has not progressed to clinical trials, the knowledge generated from its preclinical evaluation has contributed to the successful development of other uroselective α1-blockers that are now in clinical use. This technical guide has provided a comprehensive overview of the discovery, pharmacological characterization, and preclinical development considerations for RS-17053 hydrochloride, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. The concept of uroselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional uroselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective alpha 1-adrenoceptor antagonists in benign prostatic hyperplasia: rationale and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha Blockers for the Treatment of Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine synthesis - chemicalbook [chemicalbook.com]

- 8. Pine-Extracted Phytosterol β-Sitosterol (APOPROSTAT® Forte) Inhibits Both Human Prostate Smooth Muscle Contraction and Prostate Stromal Cell Growth, Without Cytotoxic Effects: A Mechanistic Link to Clinical Efficacy in LUTS/BPH [mdpi.com]

- 9. Alpha 1 Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Pharmacokinetics and plasma protein binding of tamsulosin hydrochloride in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Pharmacokinetics and plasma protein binding of tamsulosin hydrochloride in rats, dogs, and humans. | Semantic Scholar [semanticscholar.org]

- 15. Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data [mdpi.com]

- 16. pharmidex.com [pharmidex.com]

- 17. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]

- 18. pacificbiolabs.com [pacificbiolabs.com]

- 19. afmps.be [afmps.be]

- 20. search.library.ucdavis.edu [search.library.ucdavis.edu]

The Central Role of α1A-Adrenoceptors in Smooth Muscle Contraction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the α1A-adrenoceptor's function in mediating smooth muscle contraction. It covers the core signaling pathways, quantitative pharmacological data, and detailed experimental protocols essential for research and development in this field.

Introduction to α1A-Adrenoceptors in Smooth Muscle

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are the primary targets of the catecholamines norepinephrine (B1679862) and epinephrine.[1] They are broadly classified into α and β types, with further subtypes. The α1-adrenoceptors are subdivided into α1A, α1B, and α1D subtypes, all of which are primarily coupled to Gq/11 proteins.[1][2][3]

The α1A-adrenoceptor subtype is predominantly expressed in many types of smooth muscle, including vascular smooth muscle in arteries and veins, the prostate, and the bladder neck.[3][4][5] Its activation by endogenous agonists like norepinephrine, released from sympathetic nerves, is a principal mechanism for initiating smooth muscle contraction.[1][6] This function makes the α1A-adrenoceptor a critical regulator of physiological processes such as blood pressure control and urinary function, and a key target for therapeutic drugs, particularly in the treatment of benign prostatic hyperplasia (BPH) and hypertension.[7][8]

Molecular Pharmacology and Ligand Interactions

The interaction of agonists and antagonists with the α1A-adrenoceptor is quantified by their binding affinity (Ki) and functional potency (EC50 for agonists, pA2 or IC50 for antagonists).

Data Presentation: Quantitative Ligand-Receptor Interactions

The following tables summarize key quantitative data for common ligands targeting the α1-adrenoceptor subtypes, with a focus on α1A.

Table 1: Antagonist Binding Affinities (IC50) and Potencies (pA2)

| Compound | Receptor Subtype | IC50 (nM) | pA2 Value | Tissue/System | Reference |

| Prazosin | α1A | 0.4 | 8.20 - 8.26 | Human α1A (binding), Rabbit Lower Urinary Tract (function) | [9][10] |

| WB-4101 | α1A | 0.36 | - | Human α1A (binding) | [9] |

| 5-Methylurapidil | α1A | High Affinity (pKi ~8) | - | General (binding) | [11] |

| RS 100329 | α1A | - | - | Selective α1A antagonist | [3] |

| YM-12617 | α1 | - | 9.67 - 9.77 | Rabbit Lower Urinary Tract (function) | [10] |

| BMY 7378 | α1D | High Affinity (pKi ~10-11) | - | Selective α1D antagonist | [11] |

Table 2: Agonist Potencies (EC50 / K0.5) for Smooth Muscle Contraction

| Agonist | Receptor Target | EC50 / K0.5 | Tissue/System | Reference |

| Norepinephrine | α1 | 11 µM (EC50) | Bovine Inferior Alveolar Artery | [12] |

| Phenylephrine | α1A | 110 nmol (K0.5) | Canine Upper Eyelid (Mueller's Muscle) | [13] |

| A-61603 | α1A | - | Selective α1A agonist, 200x more potent than noradrenaline in rat vas deferens | [3] |

| ABT-866 | α1A | 190 nmol (K0.5) | Canine Upper Eyelid (Mueller's Muscle) | [13] |

Signaling Pathways of α1A-Adrenoceptor-Mediated Contraction

Activation of the α1A-adrenoceptor initiates a cascade of intracellular events leading to smooth muscle contraction. This is primarily achieved through the canonical Gq-protein pathway, but other parallel pathways also play significant roles in modulating the contractile response and other cellular functions like proliferation.

The Canonical Gq/Phospholipase C Pathway

This is the principal pathway for α1A-adrenoceptor-mediated contraction.[1][2]

-

Agonist Binding & Gq Activation: Binding of an agonist (e.g., norepinephrine) to the α1A-adrenoceptor induces a conformational change, activating the associated heterotrimeric Gq protein.[1][2]

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the enzyme phospholipase C (PLC).[2][14]

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][15]

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.[15][16][17]

-

Contraction: The sharp increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chains, enabling cross-bridge cycling with actin filaments and resulting in smooth muscle contraction.

Parallel and Modulatory Pathways

Beyond direct Ca2+ release, α1A-adrenoceptor activation engages other pathways that modulate contraction and influence long-term cellular processes.

-

DAG-PKC Pathway: The DAG produced alongside IP3 remains in the plasma membrane and activates Protein Kinase C (PKC).[14] PKC can phosphorylate various targets, including ion channels, which can increase the influx of extracellular Ca2+ and contribute to a more sustained contraction.[14]

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: α1-adrenoceptor stimulation, including the α1A subtype, can activate the ERK/MAPK pathway.[12][18] This pathway is more closely linked to gene regulation and cellular growth (hypertrophy) and proliferation rather than acute contraction.[12][19][20] Evidence suggests that all three α1-AR subtypes can couple to ERK activation.[12]

Key Experimental Protocols

Investigating the role of α1A-adrenoceptors requires specific and robust experimental methodologies. The following sections detail the core protocols used in the field.

Radioligand Binding Assay

This biochemical assay quantifies the interaction between a ligand and the receptor, allowing for the determination of receptor density (Bmax) and binding affinity (Kd or Ki).[9][21]

Objective: To determine the affinity of unlabelled test compounds for the α1A-adrenoceptor by measuring their ability to compete with a radiolabelled ligand.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the α1A-adrenoceptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor.

-

Incubation: The membranes are incubated in a buffer solution with:

-

A fixed concentration of a high-affinity radioligand (e.g., [3H]prazosin).[9]

-

Varying concentrations of the unlabelled test compound (competitor).

-

-

Control Groups:

-

Total Binding: Radioligand and membranes only.

-

Non-specific Binding (NSB): Radioligand, membranes, and a high concentration of a non-radiolabeled agonist/antagonist (e.g., 0.1 mM Epinephrine) to saturate all specific binding sites.[9]

-

-

Equilibration: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[9]

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated (Total Binding - NSB). The data are plotted as percent specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

References

- 1. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 3. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha1a-Adrenoceptor Genetic Variant Triggers Vascular Smooth Muscle Cell Hyperproliferation and Agonist Induced Hypertrophy via EGFR Transactivation Pathway | PLOS One [journals.plos.org]

- 5. Expression of multiple alpha1-adrenoceptors on vascular smooth muscle: correlation with the regulation of contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. alpha 1-Adrenoceptor subtype mediating contraction of the smooth muscle in the lower urinary tract and prostate of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ten commercial antibodies for alpha-1-adrenergic receptor subtypes are nonspecific - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relationship between alpha(1)-adrenergic receptor-induced contraction and extracellular signal-regulated kinase activation in the bovine inferior alveolar artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective alpha 1A-adrenoceptor stimulation induces Mueller's smooth muscle contraction in an isolated canine upper eyelid preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of Ca2+ channels by alpha 1A- and alpha 2A-adrenoceptors in vascular myocytes: involvement of different transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inositol trisphosphate receptors in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Calcium/calmodulin regulates signaling at the α1A adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alpha1-Adrenergic Receptor Activation Stimulates Calcium Entry and Proliferation via TRPC6 Channels in Cultured Human Mesangial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of vascular smooth muscle growth by alpha 1-adrenoreceptor subtypes in vitro and in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. revvity.com [revvity.com]

RS 17053 Hydrochloride: A Technical Guide for the Investigation of Benign Prostatic Hyperplasia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RS 17053 hydrochloride, a potent and selective α1A-adrenoceptor antagonist, as a tool for the study of benign prostatic hyperplasia (BPH). This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound and its Role in BPH

Benign prostatic hyperplasia is a common condition in aging men, characterized by the non-malignant growth of the prostate gland.[1] This enlargement can constrict the urethra, leading to lower urinary tract symptoms (LUTS).[1] The smooth muscle tone of the prostate and bladder neck is significantly regulated by the sympathetic nervous system through α1-adrenoceptors. Blockade of these receptors, particularly the α1A subtype which is predominant in the prostate, leads to smooth muscle relaxation and symptomatic relief.[2][3]

This compound is a highly selective antagonist for the α1A-adrenoceptor subtype, making it a valuable research tool to investigate the specific role of this receptor in the pathophysiology of BPH and to evaluate novel therapeutic strategies.[4] Its selectivity allows for the dissociation of prostatic effects from potential cardiovascular side effects often associated with less selective α-blockers.[2]

Quantitative Data Summary

The following tables summarize the binding affinity and functional antagonist activity of this compound from published in vitro studies.

Table 1: Binding Affinity of this compound for Cloned Human α1-Adrenoceptor Subtypes

| Receptor Subtype | pKi | Reference |

| α1A | 8.6 | [4] |

| α1B | 7.3 | [4] |

| α1D | 7.1 | [4] |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value signifies a higher binding affinity.

Table 2: Functional Antagonist Activity of this compound

| Tissue | Agonist | pA2 | Reference |

| Human Prostate | Noradrenaline | 6.0 | [4] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by competitively blocking the α1A-adrenoceptor in prostate smooth muscle cells. This prevents the binding of endogenous catecholamines like norepinephrine, thereby inhibiting the downstream signaling cascade that leads to muscle contraction.

Caption: α1A-Adrenoceptor signaling pathway in prostate smooth muscle.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on BPH.

In Vitro Organ Bath Studies for Prostate Smooth Muscle Contraction

This protocol is designed to assess the functional antagonism of this compound on agonist-induced contractions of isolated prostate tissue.

Materials:

-

Human or animal (e.g., rat, rabbit) prostate tissue

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Norepinephrine or Phenylephrine (agonist)

-

This compound

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Prostate tissue is obtained and immediately placed in cold Krebs-Henseleit solution.

-

The tissue is dissected into strips (e.g., 3x3x6 mm).

-

Prostate strips are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with carbogen.

-

An initial tension (e.g., 1 g) is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with periodic washing.

-

A viability test is performed by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

-

After washout and return to baseline, a cumulative concentration-response curve to an agonist (e.g., norepinephrine, 10⁻⁹ to 10⁻⁴ M) is generated.

-

The tissues are then incubated with this compound at various concentrations (e.g., 10⁻⁸ to 10⁻⁶ M) for a predetermined time (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to the same agonist is then performed in the presence of this compound.

-

The data is analyzed to determine the pA2 value of this compound.

In Vivo Model of Testosterone-Induced BPH in Rats

This protocol describes the induction of BPH in rats, creating a model to study the in vivo efficacy of this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats (8-10 weeks old)

-

Corn oil or other suitable vehicle

-

Anesthetic agents

Procedure:

-

Rats are anesthetized, and bilateral orchiectomy (castration) is performed to remove the source of endogenous androgens.

-

Animals are allowed to recover for 7-14 days.

-

Following recovery, daily subcutaneous injections of testosterone propionate (e.g., 3-5 mg/kg) dissolved in a vehicle are administered for 4 weeks to induce prostatic hyperplasia. A control group receives the vehicle only.

-

At the end of the induction period, the animals can be used for efficacy studies.

-

To evaluate this compound, the BPH rats would be treated with the compound (at various doses, administered orally or intravenously) for a specified duration.

-

Endpoints for evaluation can include:

-

Measurement of urodynamic parameters such as intraurethral pressure.

-

Post-mortem analysis of prostate weight and histology.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and evaluating a potential BPH therapeutic agent like this compound.

Caption: Experimental workflow for evaluating this compound.

Pharmacokinetics

Conclusion

This compound is a powerful and selective tool for researchers in the field of BPH. Its high affinity and selectivity for the α1A-adrenoceptor subtype enable the precise investigation of the role of this receptor in prostate smooth muscle contraction and the overall pathophysiology of BPH. The experimental protocols and workflows provided in this guide offer a framework for its application in both in vitro and in vivo studies. While further investigation into its pharmacokinetic properties is warranted, this compound remains an invaluable compound for advancing our understanding of BPH and developing novel, more targeted therapies.

References

- 1. Benign Prostatic Hyperplasia in Dogs - Reproductive System - MSD Veterinary Manual [msdvetmanual.com]

- 2. Subtype selective alpha1-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective alpha 1-adrenoceptor antagonists in benign prostatic hyperplasia: rationale and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urethral pressure response to alpha-adrenergic agonist and antagonist drugs in anesthetized healthy male cats - PubMed [pubmed.ncbi.nlm.nih.gov]

RS 17053 Hydrochloride: A Technical Guide for Cardiovascular Research

An In-depth Examination of the Selective α1A-Adrenoceptor Antagonist

Abstract

This technical guide provides a comprehensive overview of RS 17053 hydrochloride, a potent and selective α1A-adrenoceptor antagonist, for its application in cardiovascular research. The document details its mechanism of action, summarizes its pharmacological properties through quantitative data, and outlines key experimental protocols for its investigation. Furthermore, it visualizes the intricate signaling pathways and experimental workflows associated with α1A-adrenoceptor research. This guide is intended for researchers, scientists, and drug development professionals in the cardiovascular field.

Introduction

This compound is a chemical compound that has garnered significant interest in cardiovascular research due to its high affinity and selectivity for the α1A-adrenergic receptor subtype.[1][2] Adrenergic receptors, particularly the α1-adrenoceptors, play a crucial role in regulating cardiovascular function, including blood pressure, vasoconstriction, and cardiac contractility. The α1-adrenoceptor family is comprised of three subtypes: α1A, α1B, and α1D. The selective antagonism of the α1A subtype by this compound allows for the specific investigation of its physiological and pathophysiological roles in the cardiovascular system, distinguishing its effects from those mediated by the α1B and α1D subtypes. This selectivity makes it a valuable tool for dissecting the complex signaling cascades initiated by α1A-adrenoceptor activation and for exploring its therapeutic potential in cardiovascular diseases.

Mechanism of Action

This compound functions as a competitive antagonist at the α1A-adrenoceptor. This means that it binds to the receptor at the same site as the endogenous agonists, such as norepinephrine (B1679862) and epinephrine, but does not activate it. By occupying the binding site, this compound prevents the agonists from binding and initiating the downstream signaling cascade. The primary mechanism of action of α1A-adrenoceptors in the cardiovascular system, particularly in cardiomyocytes and vascular smooth muscle cells, is through the Gq alpha subunit of the heterotrimeric G protein.

Upon agonist binding, the α1A-adrenoceptor undergoes a conformational change, leading to the activation of Gq. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ is a key event that leads to the contraction of both vascular smooth muscle and cardiac muscle cells. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, contributing to cellular responses such as cell growth and proliferation.

By blocking the initial step of agonist binding, this compound effectively inhibits this entire signaling pathway, leading to vasodilation and potential modulation of cardiac function.

Quantitative Data: Receptor Selectivity

The defining characteristic of this compound is its high selectivity for the α1A-adrenoceptor over the α1B and α1D subtypes. This selectivity has been quantified in various in vitro studies using radioligand binding assays and functional assays. The binding affinity is typically expressed as the Ki value (inhibition constant), while the functional antagonist potency is often represented by the pA2 value. A lower Ki value indicates a higher binding affinity, and a higher pA2 value signifies greater antagonist potency.

| Receptor Subtype | Binding Affinity (pKi) | Functional Antagonism (pA2) | Tissue/Cell Line | Reference |

| α1A-Adrenoceptor | 8.6 | 9.2 | Cloned human α1A-adrenoceptors | [1] |

| 9.1 | 9.8 | Native cell membranes | [2] | |

| - | 9.2 | Rat caudal artery | [3] | |

| α1B-Adrenoceptor | 7.3 | - | Cloned human α1B-adrenoceptors | [1] |

| α1D-Adrenoceptor | 7.1 | - | Cloned human α1D-adrenoceptors | [1] |

Signaling Pathways

The antagonism of the α1A-adrenoceptor by this compound interrupts a complex network of intracellular signaling pathways that are crucial in cardiovascular physiology and pathology. In cardiomyocytes, α1A-adrenoceptor signaling is implicated in the regulation of contractility, cell survival, and hypertrophy.

Cardiomyocyte Signaling Pathway

The following diagram illustrates the key signaling events downstream of α1A-adrenoceptor activation in a cardiomyocyte, which are inhibited by this compound.

Caption: α1A-adrenoceptor signaling in cardiomyocytes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound in cardiovascular research.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes.